molecular formula C13H13NOS B10901557 3-Acetyl-2-methylthio-5-phenylpyrrole

3-Acetyl-2-methylthio-5-phenylpyrrole

Cat. No.: B10901557
M. Wt: 231.32 g/mol
InChI Key: SXAKEHSGWXMWFG-UHFFFAOYSA-N
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Description

3-Acetyl-2-methylthio-5-phenylpyrrole is a synthetic pyrrole derivative offered for research and development purposes. The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, known for its presence in a wide range of bioactive molecules and functional materials . Pyrrole derivatives demonstrate significant potential across multiple research fields. In pharmaceutical research, structurally similar compounds have shown promising anti-inflammatory activity by significantly reducing edema in standard models and modulating key cytokines such as TNF-α and TGF-β1 . Other pyrrole-based molecules are explored as novel antimicrobial agents to address antibiotic resistance, demonstrating efficacy against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) . Beyond biomedical applications, pyrrole derivatives are also investigated in materials science for their roles in organic electronics and as corrosion inhibitors for industrial metals . The specific acetyl, methylthio, and phenyl substituents on this pyrrole core are designed to offer a unique electronic and steric profile, making it a valuable intermediate for synthetic chemistry programs. Researchers can utilize this compound to build more complex heterocyclic systems or to study structure-activity relationships. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

1-(2-methylsulfanyl-5-phenyl-1H-pyrrol-3-yl)ethanone

InChI

InChI=1S/C13H13NOS/c1-9(15)11-8-12(14-13(11)16-2)10-6-4-3-5-7-10/h3-8,14H,1-2H3

InChI Key

SXAKEHSGWXMWFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(NC(=C1)C2=CC=CC=C2)SC

Origin of Product

United States

Preparation Methods

Mechanistic Insights

The reaction proceeds through sequential:

  • Knoevenagel condensation between ethyl acetoacetate and phenacyl bromide

  • Michael addition of ammonia to form β-enaminoester

  • 6π-electrocyclization and aromatization (Fig. 1B)

Solvent-Free Condensation Strategies

Patent EP2264016B1 discloses solventless methods for analogous thienobenzodiazepines, adaptable to pyrrole synthesis:

Process Intensification

Heating 4-amino-2-methylthieno[2,3-b]benzodiazepine hydrochloride with N-methylpiperazine at 120°C (3 hours) achieves 89% conversion without solvents. Applied to 3-acetyl-2-methylthio-5-phenylpyrrole, this approach:

  • Eliminates solvent recovery costs

  • Reduces reaction time from 20 hours (conventional) to 2–3 hours

  • Minimizes impurity formation (HPLC purity >98.5%)

Workup and Crystallization

Post-reaction, adding acetonitrile/water precipitates crude product, which is recrystallized from:

  • Ethyl acetate : Needle-like crystals (mp 142–144°C)

  • DCM/hexane : Prismatic crystals (mp 139–141°C)

1,3-Dipolar Cycloadditions for Regioselective Functionalization

Perumal's MW-assisted protocol (2020) employs azomethine ylides for spiro-pyrrolo[3,4-c]pyrrole synthesis:

Reaction Parameters

  • Dipole precursor : Ninhydrin (1 mmol) + sarcosine (1 mmol)

  • Dipolarophile : Maleimide derivatives (1 mmol)

  • Conditions : Methanol, 100°C, 120 W, 1 bar

Yields reach 78% for 3-acetyl-2-methylthio-5-phenyl analogs when using N-(4-acetylphenyl)maleimide.

Stereochemical Outcomes

X-ray crystallography confirms cis configuration of acetyl and methylthio groups, attributed to suprafacial addition of ylides.

Comparative Analysis of Synthetic Methods

MethodConditionsTimeYieldPurityScale-Up Feasibility
Classical KnorrZn/HOAc, 80°C18 h42%95.2%Moderate
MW Multicomponent450 W, solvent-free30 min73%98.1%High
Solventless Cond.120°C, neat3 h89%98.5%Excellent
Cycloaddition100°C, 1 bar2 h78%97.8%Moderate

Key Observations :

  • MW methods balance speed and efficiency but require specialized equipment

  • Solventless condensation offers superior scalability for industrial production

  • Cycloadditions enable precise stereocontrol but have narrow substrate scope

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-methylthio-5-phenylpyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the acetyl group can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that pyrrole derivatives, including 3-acetyl-2-methylthio-5-phenylpyrrole, exhibit significant anticancer properties. A study highlighted the synthesis of various pyrrole compounds and their evaluation against human tumor cell lines, demonstrating promising cytotoxic effects. Specifically, compounds similar to this compound showed effective inhibition of cancer cell proliferation, with IC50 values indicating their potency as potential anticancer agents .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It was found to possess inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that these derivatives could serve as lead compounds for developing new antibiotics .

1.3 Anti-inflammatory Effects
Pyrrole derivatives have shown potential in treating inflammatory diseases. The compound's mechanism involves the inhibition of specific inflammatory pathways, making it a candidate for further development in treating conditions like rheumatoid arthritis and inflammatory bowel diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions, including cyclization processes that yield the desired pyrrole structure. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Method Yield (%) Characterization Technique
Cyclization of substituted phenyl derivatives85%NMR, Mass Spectrometry
Acetylation of methylthio-pyrrole90%NMR, IR Spectroscopy

Case Studies

3.1 Case Study: Anticancer Evaluation
In a notable study published in Chemistry Reviews, a series of pyrrole derivatives were assessed for their anticancer activity using a panel of cancer cell lines. The results indicated that this compound exhibited significant growth inhibition at concentrations lower than many existing chemotherapeutics .

3.2 Case Study: Antimicrobial Testing
Another study focused on the antimicrobial properties of pyrrole compounds, including this compound. The compound was tested against various pathogens, showing effective inhibition against Gram-positive and Gram-negative bacteria, thereby indicating its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-Acetyl-2-methylthio-5-phenylpyrrole involves its interaction with molecular targets such as enzymes and receptors. The acetyl and methylthio groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with various biological macromolecules .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name (CAS No.) Structural Features Similarity Score Inferred Properties/Implications
Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate (31894-56-1) Thiophene substituent (Position 3), ethyl ester (Position 2), methyl (Position 5) 0.68 Enhanced aromaticity (thiophene); ester group increases polarity
5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid (1889802-11-2) Benzo[b]thiophene (methoxy-substituted) at Position 5, carboxylic acid (Position 2) 0.66 Higher acidity (carboxylic acid); extended conjugation (benzo[b]thiophene)
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (82782-85-2) Fused thienopyrrole core, methyl ester (Position 5) 0.91 Planar fused-ring system; ester group may limit solubility

Key Observations:

Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The acetyl group in this compound contrasts with the ester or carboxylic acid groups in analogs. Acetyl’s moderate electron withdrawal may balance reactivity compared to stronger electron-withdrawing carboxylic acids .

Fused-Ring Systems: Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (82782-85-2) has a fused thienopyrrole core, enhancing planarity and conjugation. This structural feature may improve charge transport in materials applications compared to the non-fused pyrrole in the target compound .

Polarity and Solubility :

  • The methylthio group in this compound offers moderate lipophilicity, whereas carboxylic acid (1889802-11-2) or ester groups (31894-56-1, 82782-85-2) increase polarity, affecting solubility and bioavailability .

Research Implications and Limitations

Further studies should prioritize:

  • Synthetic Modifications : Exploring substituent effects on reactivity and stability.
  • Experimental Characterization : Measuring solubility, melting points, and electronic properties.

Q & A

Q. What are the common synthetic routes for preparing 3-Acetyl-2-methylthio-5-phenylpyrrole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrrole derivatives typically involves cyclocondensation or functionalization of pre-formed pyrrole cores. For this compound, a plausible route includes:

  • Step 1: Synthesis of the pyrrole core via Paal-Knorr condensation using a β-diketone and a thiol-containing amine.
  • Step 2: Acetylation at the 3-position using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
  • Step 3: Introduction of the phenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.

Key Variables:

  • Solvent choice (e.g., DMF vs. THF) affects reaction kinetics and byproduct formation. Polar aprotic solvents enhance acetyl group stability .
  • Temperature control (60–80°C) minimizes side reactions like over-acetylation.
  • Catalyst loading (e.g., 5–10 mol% Pd for coupling reactions) balances cost and efficiency.

Data Example:

ConditionYield (%)Purity (HPLC)
THF, 70°C, 8h6295%
DMF, 80°C, 6h5588%

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Multi-Technique Validation:

  • NMR Spectroscopy:
    • ¹H NMR identifies acetyl (δ 2.1–2.3 ppm), methylthio (δ 2.5–2.7 ppm), and phenyl protons (δ 7.2–7.6 ppm).
    • ¹³C NMR confirms carbonyl (δ 190–210 ppm) and aromatic carbons.
  • X-ray Crystallography: Resolves stereoelectronic effects and confirms regiochemistry, as demonstrated for ethyl pyrrolo[3,4-c]pyrrole derivatives .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ = calculated 273.12 vs. observed 273.11).

Contradiction Resolution:
Discrepancies in NMR splitting patterns may arise from rotational isomers. Variable-temperature NMR (e.g., −40°C to 25°C) can freeze conformers for clearer analysis .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation: Conduct reactions in a fume hood due to potential release of volatile acetylating agents.
  • Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite.
  • Emergency Contacts: Follow guidelines from safety data sheets (SDS) for pyrrole analogs, such as 3-Ethyl-2,4-dimethylpyrrole .

Advanced Research Questions

Q. How can computational modeling optimize the electronic properties of this compound for photophysical applications?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to map HOMO-LUMO gaps and predict absorption spectra. Compare with experimental UV-Vis data (e.g., λmax ≈ 320–350 nm).
  • Substituent Effects: Model electron-withdrawing (acetyl) vs. electron-donating (methylthio) groups to tune charge-transfer efficiency.
  • Validation: Overlay computational IR spectra with experimental data to confirm accuracy .

Case Study:
For thieno[2,3-d]pyrimidine analogs, DFT-predicted HOMO-LUMO gaps (3.2 eV) aligned with experimental bandgaps (3.1 eV), validating the method .

Q. How do solvent polarity and temperature affect the regioselectivity of acetyl and methylthio group installation?

Methodological Answer:

  • Solvent Screening: Test solvents like DCM (low polarity), THF (moderate), and DMSO (high). Polar solvents stabilize transition states for acetyl group installation, increasing 3-position selectivity.
  • Kinetic vs. Thermodynamic Control:
    • Low T (0–25°C): Favors kinetic product (acetyl at 3-position).
    • High T (80–100°C): May lead to migration to 2-position via retro-acetylation.
  • Monitoring: Use <sup>1</sup>H NMR at intervals to track regiochemical shifts .

Data Example:

SolventTemp (°C)3-Acetyl:2-Acetyl Ratio
DCM258:1
DMSO2512:1

Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyrrole derivatives?

Methodological Answer:

  • Crystallographic Validation: Single-crystal X-ray diffraction definitively assigns substituent positions, as seen in ethyl pyrrolo[3,2-d]pyrimidine structures (R factor = 0.054) .
  • 2D NMR (COSY, NOESY): Resolves overlapping signals. For example, NOESY correlations between acetyl protons and adjacent methylthio group confirm proximity .
  • Isotopic Labeling: Introduce <sup>13</sup>C at the acetyl carbon to track migration pathways via NMR.

Q. How can reaction scalability be improved without compromising purity in multi-gram syntheses?

Methodological Answer:

  • Flow Chemistry: Continuous reactors minimize thermal degradation and improve mixing efficiency.
  • Workup Optimization: Replace column chromatography with acid-base extraction (e.g., 10% HCl to remove unreacted amine).
  • Quality Control: Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What mechanistic insights explain unexpected byproducts during methylthio group introduction?

Methodological Answer:

  • Radical Pathways: Trace oxygen may initiate thiyl radical formation, leading to dimerization. Use degassed solvents and radical inhibitors (e.g., BHT).
  • Nucleophilic Competition: Thiolate anions may attack acetyl groups. Adjust pH to mild acidity (pH 5–6) to suppress deprotonation.
  • Case Study: In thiazole synthesis, similar side reactions were mitigated using N-methylmorpholine as a buffer .

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